6-Methylpicolinimidamide
Overview
Description
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride involves several steps, starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. Key steps include alkylation, oxidation, and deprotection reactions. The overall yield from these steps is reported to be 67% (Pan Xian-hua, 2011). Additionally, a modified Pictet-Spengler reaction via a formyliminium ion intermediate has been employed for efficient synthesis, showcasing the versatility in its preparation methods (Michikazu Kitabatake et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound and its intermediates have been characterized by various spectroscopic methods, including 1H NMR and MS, providing detailed insights into its chemical nature and confirming the success of the synthesis strategies employed (Pan Xian-hua, 2011).
Chemical Reactions and Properties
The compound serves as a versatile intermediate for further chemical transformations. It has been utilized in the synthesis of various derivatives exhibiting potent biological activities, including anticonvulsant and anti-inflammatory properties. These activities highlight its importance as a core structure for the development of future drugs (J. Sangshetti et al., 2014).
Scientific Research Applications
Interaction with Hemoglobin and Red Blood Cells : The interaction of compounds formed by 6-methylpicolinimate with hemoglobin (Hb) and red blood cells was studied. These compounds potentially have anti-diabetic properties. 6-methylpicolinimate forms specific species with hemoglobin and has a distinct uptake by red blood cells, influencing the mechanism of action and effectiveness of these compounds (Sanna et al., 2014).
Synthesis and Evaluation as Antitumor Agents : A series of N-methylpicolinamide-4-thiol derivatives, including modifications of 6-methylpicolinimidamide, were synthesized and evaluated on human cancer cell lines. Among them, certain compounds showed potent and broad-spectrum anti-proliferative activities, suggesting potential as antitumor agents (Huang et al., 2012).
Copper Catalyzed Coupling Reaction : 6-Methylpicolinic acid is utilized in a copper-catalyzed coupling reaction to synthesize pyrrolo[2,3-d]pyrimidines. This method allows the introduction of various functional groups, indicating its utility in organic synthesis (Jiang et al., 2015).
Complex Formation with Lanthanum(III) : A study on the dinuclear complex of 6-methylpicolinic acid N-oxide with lanthanum(III) was conducted. This research contributes to understanding the coordination chemistry and potential applications in materials science (Yan et al., 1995).
Vanadium Binding in Blood Serum : The interaction of VO(IV)-6-methylpicolinic acid with low molecular mass constituents of blood serum was investigated. This study helps understand the speciation of vanadium in biological systems, which can be critical for developing therapeutic agents (Kiss et al., 2000).
properties
IUPAC Name |
6-methylpyridine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-5-3-2-4-6(10-5)7(8)9/h2-4H,1H3,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZYALZCFPRXAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpicolinimidamide | |
CAS RN |
190004-35-4 | |
Record name | 6-Methyl-pyridine-2-carboxamidine; hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Citations
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